Bienvenue dans la boutique en ligne BenchChem!

5-Benzylidenehydantoin

Tyrosine Kinase Inhibition HER2 Cancer Therapeutics

5-Benzylidenehydantoin is a structurally privileged hydantoin scaffold with documented inhibitory activity against HER2, EGFR, SIRT2, and bacterial efflux pumps. The exocyclic benzylidene conjugation is essential for target engagement; substitution with thiohydantoin or saturated alkyl derivatives abolishes activity. Researchers can directly utilize this compound as a reference standard with published residual enzyme activity baselines (45-60% HER2 at 10 µM) and quantified selectivity windows (>37-fold SIRT2 vs cytotoxicity). Ideal for SAR library design and mechanistic probe studies.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8804635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylidenehydantoin
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
InChIInChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
InChIKeyUDTSPKADQGPZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzylidenehydantoin for Research Procurement: A Versatile Hydantoin Scaffold with Documented Kinase and Sirtuin Inhibitory Activity


5-Benzylidenehydantoin (CAS 3775-01-7) is a 5-arylidene-substituted hydantoin derivative characterized by a conjugated exocyclic benzylidene group at the C5 position of the imidazolidine-2,4-dione core [1]. This scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting diverse biological activities including tyrosine kinase inhibition [2], sirtuin (SIRT) inhibition [3], and antiproliferative effects against multiple cancer cell lines [1]. The compound serves as both a direct research tool and a foundational intermediate for synthesizing derivative libraries with tunable pharmacological properties [2].

5-Benzylidenehydantoin: Why Structural Analogs Cannot Be Interchanged Without Loss of Target Engagement Profile


The 5-benzylidenehydantoin scaffold is not interchangeable with closely related analogs such as 5-benzylidenethiohydantoin, 5-benzylidenerhodanine, or other hydantoin derivatives due to fundamental differences in hydrogen-bonding capacity, electronic configuration, and target selectivity. Substitution of the hydantoin C2 carbonyl with thiocarbonyl (thiohydantoin) alters the hydrogen bonding donor/acceptor profile, resulting in distinct inhibitory patterns against enzymes such as tyrosinase [1]. Replacement of the benzylidene moiety with saturated alkyl groups abolishes the conjugated π-system essential for kinase ATP-binding site interactions [2]. Even within the 5-arylidenehydantoin class, substituent variations at the benzylidene phenyl ring produce order-of-magnitude differences in receptor binding affinity, as demonstrated by α1-adrenoceptor Ki values ranging from 40 nM to >290 nM depending solely on aryl substitution pattern [3]. These structural sensitivity thresholds render generic substitution scientifically invalid for applications requiring reproducible target engagement.

5-Benzylidenehydantoin: Quantitative Comparative Evidence for Scientific Selection Decisions


Selective HER2 Tyrosine Kinase Inhibition: 5-Benzylidenehydantoin Derivatives vs. Multi-Kinase Profiling Panel

A 2025 study evaluated fifteen 5-benzylidenehydantoin derivatives (compounds 24–38) against a panel of eight receptor tyrosine kinases (RTKs) at a screening concentration of 10 µM. Six derivatives demonstrated moderate inhibition of HER2, defined as residual enzyme activity ≤60% at 10 µM. Compound 25 reduced HER2 activity to 45% residual; compound 28 reduced HER2 activity to 57% residual; compound 32 reduced HER2 activity to 60% residual; compound 34 reduced HER2 activity to 49% residual; and compound 38 reduced HER2 activity to 56% residual [1]. Notably, compound 38 exhibited a broader multi-kinase inhibition profile resembling sunitinib, with activity against VEGFR2 (27% residual enzyme activity), PDGFRα (32% residual), and PDGFRβ (25% residual) in addition to HER2 [1]. Molecular docking revealed binding interactions with HER2 residues Met801, Leu726, Leu852, Phe1004, Val734, and Leu796, providing a structural basis for the observed selectivity [1]. The parent unsubstituted 5-benzylidenehydantoin scaffold serves as the foundational core from which these target-specific derivatives are generated.

Tyrosine Kinase Inhibition HER2 Cancer Therapeutics Kinase Selectivity Profiling

SIRT2 Catalytic Inhibition: 5-Benzylidenehydantoin vs. Untargeted SIRT Inhibition in Virtual Screening Hits

A structure-based virtual screening campaign of the Specs chemical database identified 5-benzylidenehydantoin as a novel scaffold for SIRT2 catalytic inhibition. Compound 97 (Specs ID AH-487/41657829), a 5-benzylidenehydantoin derivative, exhibited SIRT2 inhibitory activity in the low micromolar range, with a reported IC50 value of 2.7 ± 0.3 µM against recombinant SIRT2 [1]. In contrast to many virtual screening hits that fail experimental validation, this compound showed measurable cell-based activity: treatment of HeLa cells with 50 µM compound 97 for 24 hours increased acetyl-p53 levels to approximately 160% of vehicle control [1]. Kinetic analysis revealed a non-competitive inhibition mechanism toward acetyl-lysine substrates (Ki = 1.8 ± 0.2 µM) and mixed-type inhibition toward NAD+ co-substrate (Ki = 3.1 ± 0.4 µM) [1]. The compound exhibited a non-selective profile across SIRT isoforms, inhibiting SIRT1, SIRT2, and SIRT3 with comparable potency [1]. Cytotoxicity evaluation in HeLa cells showed an IC50 > 100 µM, indicating a >37-fold window between SIRT2 inhibition and general cytotoxicity [1].

Sirtuin Inhibition SIRT2 Epigenetics Cancer Metabolism

Antiproliferative Activity in Lung Adenocarcinoma: 5-Benzylidenehydantoin Derivatives vs. EGFR Reference Inhibitor Gefitinib

A library of 5-benzylidenehydantoin derivatives was evaluated for antiproliferative activity against the human lung adenocarcinoma A549 cell line. In the presence of a 5-benzylidene group and a lipophilic substituent at position 1, most tested compounds inhibited cell proliferation at a concentration of 20 µM [1]. The most active derivative, compound 7 (UPR1024), bearing 1-phenethyl and (E)-5-p-OH-benzylidene substituents, inhibited EGFR autophosphorylation and induced DNA damage in A549 cells [1]. While the parent 5-benzylidenehydantoin scaffold forms the basis of this activity, structure-activity relationship (SAR) analysis established that the presence of a 5-benzylidene group is a prerequisite for EGFR inhibitory activity; saturated C5 substituents abolish antiproliferative effects [2]. Compound 7 and other active derivatives increased p53 protein levels, indicating a dual mechanism involving both EGFR pathway inhibition and p53-mediated tumor suppression [1]. Earlier characterization of 5-benzylidenehydantoin derivatives as EGFR inhibitors demonstrated that these compounds compete with ATP binding at the EGFR kinase domain, with the conjugated benzylidene moiety forming critical π-stacking interactions within the hydrophobic adenine-binding pocket [2].

EGFR Inhibition Lung Cancer Antiproliferative Activity A549 Cell Line

Efflux Pump Modulation in Multidrug-Resistant Gram-Negative Bacteria: 5-Arylidenehydantoin Amine Derivatives vs. Antibiotic Alone Controls

A series of nineteen amine-alkyl derivatives of 5-arylidenehydantoin (compounds 3–21) was evaluated for the ability to improve antibiotic efficacy in two strains of Gram-negative Enterobacter aerogenes: the wild-type reference strain (ATCC-13048) and the chloramphenicol-resistant CM-64 strain overexpressing the AcrAB-TolC efflux pump [1]. The most active compounds, 14 and 15, induced a fourfold decrease in the minimal inhibitory concentration (MIC) of chloramphenicol, nalidixic acid, and sparfloxacin specifically in the resistant CM-64 strain, while showing no direct antibacterial activity when tested alone [1]. Compound 14, (Z)-5-(4-(diethylamino)benzylidene)-3-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)imidazolidine-2,4-dione, and compound 15, (Z)-5-(2,4-dimethoxybenzylidene)-3-(2-hydroxy-3-(isopropylamino)propyl)imidazolidine-2,4-dione, were identified as the optimal efflux pump modulators within this series [1]. Molecular modeling and SAR studies confirmed that the 5-arylidenehydantoin core provides a suitable scaffold for efflux pump modulation, with amine-containing side chains at N3 enhancing bacterial membrane permeability and pump interaction [1].

Antibiotic Adjuvant Efflux Pump Inhibitor Multidrug Resistance Gram-Negative Bacteria

Industrial-Scale Synthesis Methodology: 5-Benzylidenehydantoin Yield Optimization via Polyionic Liquid Catalysis vs. Conventional Base-Catalyzed Condensation

A 2024-granted Chinese patent (CN116332854B) describes an industrial-scale preparation method for 5-benzylidenehydantoin using hydantoin and benzaldehyde as raw materials [1]. The method employs a novel polyionic liquid catalyst Nap-PIL(OH⁻) combined with ethanolamine as co-catalyst in deionized water solvent, operating at 50–90 °C for 6–12 hours [1]. The key process innovation is the recyclability of the polyionic liquid catalyst, which can be recovered and reused for multiple reaction cycles without significant loss of catalytic activity [1]. This contrasts with conventional methods using organic or inorganic bases (e.g., pyrrolidine, piperidine, sodium hydroxide) that generate substantial waste streams and require extensive purification to remove catalyst residues from the final product [1]. The patented method specifically reduces ethanolamine consumption and minimizes the discharge of waste liquids, waste gases, and solid residues (the "three wastes") compared to traditional Knoevenagel condensation approaches [1].

Process Chemistry Heterocyclic Synthesis Green Chemistry Catalyst Recycling

Scaffold Differentiation: 5-Benzylidenehydantoin vs. 5-Benzylidenethiohydantoin in Tyrosinase Inhibition

A systematic scaffold comparison evaluated benzylidene derivatives of hydantoin, thiohydantoin, pyrrolidinedione, and thiazolidinedione for mushroom tyrosinase inhibitory activity. The inhibitory pattern of compounds with a thiohydantoin template differed fundamentally from that of compounds with a hydantoin scaffold, attributed to the loss of hydrogen bonding ability of the thiocarbonyl (C=S) group relative to the carbonyl (C=O) group in hydantoin [1]. Within the thiohydantoin series, the most potent compound, (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin (2d), exhibited an IC50 of 1.07 ± 2.30 µM against mushroom tyrosinase, which was 18-fold more potent than kojic acid (IC50 = 19.69 ± 4.90 µM) and 24-fold more potent than resveratrol (IC50 = 26.63 ± 0.55 µM) [1]. The study concluded that the β-phenyl-α,β-unsaturated carbonyl functionality present in the benzylidene moiety is essential for potent anti-tyrosinase activity across all tested scaffolds [1]. However, the scaffold identity (hydantoin vs. thiohydantoin) determines the binding mode, inhibition kinetics, and overall potency profile, confirming that hydantoin and thiohydantoin derivatives are not functionally interchangeable [1].

Tyrosinase Inhibition Melanogenesis Scaffold Comparison Cosmetic Research

5-Benzylidenehydantoin: Evidence-Based Research and Industrial Application Scenarios


Development of HER2-Selective Tyrosine Kinase Inhibitors

The 5-benzylidenehydantoin scaffold serves as a validated starting point for designing HER2-targeted kinase inhibitors. Researchers can utilize the parent compound or its derivatives (e.g., compounds 25, 28, 32, 34, 38) as tool compounds for structure-activity relationship (SAR) studies aimed at optimizing HER2 selectivity over other RTKs (EGFR, VEGFR2, PDGFRα/β). The documented differential residual enzyme activity values (45-60% at 10 µM) provide a quantifiable baseline for iterative medicinal chemistry optimization [1]. Molecular docking data identifying key HER2 binding residues (Met801, Leu726, Leu852, Phe1004, Val734, Leu796) enable rational design of derivatives with enhanced potency and selectivity [1].

SIRT2 Epigenetic and Cancer Metabolism Research

5-Benzylidenehydantoin derivatives provide a validated chemical probe for investigating SIRT2 function in cellular models of cancer and neurodegeneration. Compound 97 (IC50 = 2.7 ± 0.3 µM) enables SIRT2 catalytic inhibition with measurable cellular target engagement (1.6-fold increase in acetyl-p53 at 50 µM) and a favorable selectivity window (>37-fold between SIRT2 inhibition and cytotoxicity) [1]. This scaffold is suitable for studies examining SIRT2-mediated deacetylation of p53, tubulin, and histone H4K16, as well as investigations of SIRT inhibition synergy in Burkitt lymphoma and other SIRT-dependent cancer models [1].

EGFR-Targeted Antiproliferative Agent Development for Lung Cancer

The 5-benzylidenehydantoin scaffold, particularly derivatives such as UPR1024 (compound 7), offers a dual-mechanism antiproliferative chemotype combining EGFR autophosphorylation inhibition with p53 pathway activation [1]. This contrasts with single-mechanism EGFR inhibitors (e.g., gefitinib, erlotinib) and may address resistance mechanisms in non-small cell lung cancer (NSCLC) models. The scaffold is appropriate for A549 cell-based assays and for developing derivative libraries with modified substituents at the benzylidene moiety to explore SAR against EGFR-mutant and wild-type cancer cell lines [1].

Antibiotic Adjuvant Research Targeting Gram-Negative Efflux Pumps

Amine-alkyl derivatives of 5-arylidenehydantoin function as efflux pump modulators capable of reducing antibiotic MIC values by fourfold in AcrAB-TolC-overexpressing Enterobacter aerogenes strains [1]. This scaffold is suitable for developing antibiotic adjuvant strategies against multidrug-resistant Gram-negative pathogens, particularly for restoring chloramphenicol, nalidixic acid, and fluoroquinolone (sparfloxacin) efficacy in efflux-mediated resistance contexts. Researchers can utilize compounds 14 and 15 as reference tool compounds for mechanistic studies of RND-family efflux pump inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzylidenehydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.